molecular formula C24H16ClFN4O2S B2430224 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 536713-30-1

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2430224
CAS RN: 536713-30-1
M. Wt: 478.93
InChI Key: YUOQBPFBQLXOEO-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research into similar compounds, such as various acetamide derivatives, has shown promising antibacterial and antifungal activities. A study by Debnath and Ganguly (2015) reported the synthesis and characterization of sixteen acetamide derivatives, evaluated for their antimicrobial properties against pathogenic microorganisms. Some compounds exhibited significant antibacterial and antifungal effects, highlighting the potential of acetamide derivatives in developing new antimicrobial agents Debnath & Ganguly, 2015.

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study by Mary et al. (2020) focused on the synthesis and evaluation of benzothiazolinone acetamide analogs. These compounds were investigated for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that the compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, the compounds exhibited non-linear optical activity and were explored for their ligand-protein interactions with Cyclooxygenase 1 (COX1), suggesting their potential in biomedical research Mary et al., 2020.

Anti-inflammatory and Analgesic Properties

Farag et al. (2012) synthesized novel quinazolinone derivatives, including some with chlorophenyl and fluorophenyl groups, and evaluated them for anti-inflammatory and analgesic activities. This study demonstrates the pharmaceutical potential of such compounds in treating inflammation and pain, which could be relevant for structurally related acetamides Farag et al., 2012.

Thrombin Inhibition

Lee et al. (2007) explored the use of chloro-fluorophenyl acetamides as potent thrombin inhibitors. Their study identified specific substituents that significantly increased the potency of these inhibitors, indicating the importance of acetamide derivatives in the development of anticoagulant therapies Lee et al., 2007.

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-5-3-8-17(11-14)30-23(32)22-21(18-9-1-2-10-19(18)28-22)29-24(30)33-13-20(31)27-16-7-4-6-15(26)12-16/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOQBPFBQLXOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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